molecular formula C7H8O3S B7828254 Methyl 5-(hydroxymethyl)thiophene-2-carboxylate

Methyl 5-(hydroxymethyl)thiophene-2-carboxylate

Cat. No.: B7828254
M. Wt: 172.20 g/mol
InChI Key: LQTAAFIWISIMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(hydroxymethyl)thiophene-2-carboxylate is a thiophene-based compound featuring a hydroxymethyl (-CH₂OH) substituent at the 5-position and a methyl ester (-COOCH₃) at the 2-position. Thiophene carboxylates are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability .

Properties

IUPAC Name

methyl 5-(hydroxymethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTAAFIWISIMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 5-(hydroxymethyl)thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and materials science. Biology: Thiophene derivatives have shown biological activity, and this compound may be used in the development of new pharmaceuticals or agrochemicals. Medicine: Research is ongoing to explore the potential medicinal properties of thiophene derivatives, including their use as anti-inflammatory, antibacterial, and anticancer agents. Industry: The compound's unique properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-(hydroxymethyl)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, but they often involve the modulation of biochemical processes within cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences among related compounds arise from substituent groups at the 5-position and ester moieties. Below is a comparative analysis based on molecular structure, synthesis, and properties:

Compound Name Substituent (5-position) Ester Group Molecular Formula Key Properties/Applications Reference
Methyl 5-(hydroxymethyl)thiophene-2-carboxylate* -CH₂OH Methyl C₈H₈O₃S Hypothesized higher hydrophilicity Inferred
Ethyl 5-(hydroxymethyl)thiophene-2-carboxylate -CH₂OH Ethyl C₉H₁₀O₃S Similarity: 0.96 to methyl ester
Methyl 5-methylthiophene-2-carboxylate -CH₃ Methyl C₇H₈O₂S mp: Not reported; SMILES: O=C(OC)C=1SC(=CC1)C
Methyl 5-formylthiophene-2-carboxylate -CHO (formyl) Methyl C₇H₆O₃S Similarity: 1.00; reactive aldehyde group
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate -NH₂, -CH₂OCH₃ Methyl C₈H₁₁NO₃S Purity: >97%; used in intermediates

*Note: Properties inferred from analogs.

Physicochemical Properties

  • Hydrophilicity : The hydroxymethyl group likely enhances solubility in polar solvents compared to methyl or formyl derivatives .
  • Reactivity : The -CH₂OH group may participate in hydrogen bonding or further functionalization (e.g., acetylation, glycosylation), contrasting with inert methyl groups .

Biological Activity

Methyl 5-(hydroxymethyl)thiophene-2-carboxylate (MHTC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MHTC is a thiophene derivative characterized by the presence of a hydroxymethyl group and a carboxylate moiety. The structural formula can be represented as follows:

C8H8O3S\text{C}_8\text{H}_8\text{O}_3\text{S}

Biological Activities

Antimicrobial Activity
MHTC has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa500

These findings suggest that MHTC could serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity
Research has indicated that MHTC possesses cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells). The IC50 values obtained from MTT assays are summarized below:

Cell LineIC50 (µg/mL)
HeLa62.37
HepG275.00
Vero100.00

These results highlight the potential of MHTC as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy .

Anti-inflammatory Activity
MHTC has also been noted for its anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, with an IC50 value of approximately 28.2 µM. This activity places it among other known anti-inflammatory compounds, suggesting its utility in treating inflammatory diseases .

The biological activities of MHTC can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : MHTC may inhibit key enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory mediators.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : MHTC may also modulate ROS levels, contributing to its cytotoxic effects against tumor cells.

Case Studies

  • Study on Antimicrobial Efficacy
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of MHTC against various bacterial strains. The results confirmed its potent activity, particularly against Staphylococcus aureus, suggesting its potential application in treating skin infections .
  • Anticancer Research
    Another investigation focused on the anticancer properties of MHTC revealed that it effectively inhibited the proliferation of HeLa cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle changes and confirmed significant increases in apoptotic cell populations upon treatment with MHTC .
  • Inflammation Model
    In vivo studies using animal models demonstrated that MHTC significantly reduced inflammation markers in subjects with induced inflammatory conditions. This suggests its potential therapeutic role in managing chronic inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
Reactant of Route 2
Methyl 5-(hydroxymethyl)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.